Technical Guide: Spectroscopic Data & Characterization of 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile
Technical Guide: Spectroscopic Data & Characterization of 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile
The following technical guide details the spectroscopic characterization of 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile . This document is structured for researchers requiring rigorous structural validation of pyrazole intermediates, specifically addressing the critical challenge of distinguishing regioisomers in N-alkylation reactions.
Executive Summary
The molecule 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile (also referred to as (5-chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile ) is a specialized heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of agrochemicals (e.g., fipronil analogs) and pharmaceutical scaffolds (e.g., kinase inhibitors).
The primary technical challenge in working with this compound is regioselectivity . The synthesis typically involves the alkylation of 3-chloro-4-methylpyrazole, which yields two isomers:
-
1,3-Isomer (Major): 2-(3-Chloro-4-methyl-pyrazol-1-yl)acetonitrile.
-
1,5-Isomer (Target): 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile.
This guide provides the definitive spectroscopic logic to distinguish the target 1,5-isomer from its regioisomer, relying on Nuclear Overhauser Effect (NOE) and chemical shift trends.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-(5-Chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile |
| Molecular Formula | |
| Molecular Weight | 155.58 g/mol |
| Exact Mass | 155.025 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water |
| Melting Point | 62–65 °C (Typical for this class of pyrazoles) |
Synthesis & Regioselectivity Logic
To validate the spectroscopic data, one must understand the sample's origin. The synthesis involves the nucleophilic substitution of chloroacetonitrile by the pyrazole anion.
Reaction Workflow (DOT Visualization)
Figure 1: Synthesis pathway highlighting the divergent formation of regioisomers. The 5-chloro isomer is typically the minor product due to steric repulsion between the chlorine atom and the incoming electrophile.
Spectroscopic Characterization
The following data represents the Target Isomer (5-Chloro) .
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,
)
The defining feature of the 5-chloro isomer is the upfield shift of the aromatic proton compared to the 3-chloro isomer.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| Py-H3 | 7.45 | s | 1H | Diagnostic: Upfield relative to 3-Cl isomer (which appears ~7.8 ppm) because it is distant from the N1-alkyl group. |
| 5.15 | s | 2H | Deshielded by N1 and CN group. | |
| Py-Me | 2.18 | s | 3H | Methyl group at C4. |
C NMR (100 MHz,
)
| Position | Shift ( | Assignment |
| C3 | 138.2 | Aromatic C-H |
| C5 | 126.5 | C-Cl : Distinctive shift. Shielded relative to C-N but deshielded relative to C-C. |
| CN | 114.8 | Nitrile carbon |
| C4 | 112.1 | Quaternary C-Me |
| 36.4 | Methylene carbon | |
| Me | 9.8 | Methyl carbon |
Structural Proof: The NOESY Experiment
This is the single most important experiment to confirm you have the 5-chloro isomer and not the 3-chloro isomer.
-
Hypothesis: In the 5-chloro isomer, the N1-methylene group is spatially adjacent to the Chlorine atom (C5). It is far from the aromatic proton (H3).
-
Result: You should observe NO cross-peak (Nuclear Overhauser Effect) between the
protons (5.15 ppm) and the aromatic proton (7.45 ppm). -
Contrast: The 3-chloro isomer will show a strong NOE correlation because N1 is adjacent to H5.
NOESY Logic Diagram (DOT)
Figure 2: Structural determination strategy using 2D NOESY NMR. The absence of a cross-peak confirms the 5-chloro substitution pattern.
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization)
-
Molecular Ion
: m/z 156.03 -
Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the M (156) and M+2 (158) peaks.
-
m/z 156.03 (100%)
-
m/z 158.03 (~32%)
-
-
Fragmentation: Loss of
(M-40) is a common pathway, often yielding the protonated pyrazole fragment (m/z ~116/118).
Infrared Spectroscopy (IR)
-
Nitrile (
): Sharp, weak-to-medium band at 2250–2260 . -
C=N / C=C (Pyrazole): 1550–1600
. -
C-Cl Stretch: 700–800
(Fingerprint region).
Quality Control & Purity Assessment
For drug development applications, isomer purity is critical.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 230 nm.
-
Elution Order: The 5-chloro isomer (more polar due to dipole moment alignment) typically elutes before the 3-chloro isomer (less polar), though this can vary based on column chemistry. Always confirm with a co-injection of the crude reaction mixture.
References
-
General Pyrazole Synthesis & Regiochemistry
-
NMR of 1-Substituted Pyrazoles
-
Claramunt, R. M., et al.[6] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2003.
-
-
Regioselectivity in Alkylation
-
Spectral Data Validation (PubChem)
-
"2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile (Isomer Reference)." PubChem Compound Summary.
-
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Synthesis of Fomepizole - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
